2-(3,3-Dimethylcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3,3-Dimethylcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethylcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,3-dimethylcyclobutyl lithium with pinacol boronate ester. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification processes such as crystallization and distillation are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Dimethylcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes substitution reactions, particularly in the context of Suzuki–Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between an organoboron compound and an organohalide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., K2CO3), and organohalides.
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-(3,3-Dimethylcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-(3,3-Dimethylcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organohalide, forming a palladium complex.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
2-(3,3-Dimethylcyclobutyl)acetic acid: Another boron-containing compound used in organic synthesis.
Pinacol boronic esters: Widely used in Suzuki–Miyaura coupling reactions.
Uniqueness
2-(3,3-Dimethylcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity under mild conditions, making it a valuable reagent in organic synthesis. Its ability to form stable carbon-carbon bonds with high selectivity and yield distinguishes it from other boron-containing compounds .
Properties
Molecular Formula |
C12H23BO2 |
---|---|
Molecular Weight |
210.12 g/mol |
IUPAC Name |
2-(3,3-dimethylcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H23BO2/c1-10(2)7-9(8-10)13-14-11(3,4)12(5,6)15-13/h9H,7-8H2,1-6H3 |
InChI Key |
XEUZJHIHGXUGMM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC(C2)(C)C |
Origin of Product |
United States |
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